molecular formula C20H13F3N2O3S B14982113 N-(2,6-difluorophenyl)-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide

N-(2,6-difluorophenyl)-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide

Cat. No.: B14982113
M. Wt: 418.4 g/mol
InChI Key: LEMAILKDNYOHKD-UHFFFAOYSA-N
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Description

N-(2,6-difluorophenyl)-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of fluorine atoms and a dibenzo[c,e][1,2]thiazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-difluorophenyl)-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:

    Formation of the dibenzo[c,e][1,2]thiazine core: This can be achieved through a cyclization reaction involving appropriate starting materials.

    Introduction of the fluorine atoms: Fluorination reactions using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Acetamide formation: This step involves the reaction of the intermediate with acetic anhydride or acetyl chloride under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-difluorophenyl)-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorine atoms can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone derivative, while reduction could produce a corresponding amine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,6-difluorophenyl)-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2,6-difluorophenyl)-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide: can be compared with other acetamide derivatives and fluorinated compounds.

    Similar compounds: N-(2,6-difluorophenyl)acetamide, 9-fluoro-6H-dibenzo[c,e][1,2]thiazine derivatives.

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the presence of multiple fluorine atoms and the dibenzo[c,e][1,2]thiazine core. These features can impart unique chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H13F3N2O3S

Molecular Weight

418.4 g/mol

IUPAC Name

N-(2,6-difluorophenyl)-2-(9-fluoro-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)acetamide

InChI

InChI=1S/C20H13F3N2O3S/c21-12-8-9-17-14(10-12)13-4-1-2-7-18(13)29(27,28)25(17)11-19(26)24-20-15(22)5-3-6-16(20)23/h1-10H,11H2,(H,24,26)

InChI Key

LEMAILKDNYOHKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=CC(=C3)F)N(S2(=O)=O)CC(=O)NC4=C(C=CC=C4F)F

Origin of Product

United States

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